N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)cyclopentanecarboxamide
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Overview
Description
N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)cyclopentanecarboxamide is a complex organic compound featuring a cyclopentanecarboxamide core linked to a bifuran moiety through a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)cyclopentanecarboxamide typically involves the following steps:
Formation of the Bifuran Moiety: The bifuran structure can be synthesized through the reaction of α,β-unsaturated carbonyl compounds containing a furan ring with trimethylsulfonium iodide under Corey–Chaykovsky reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of microwave-assisted synthesis for efficient reaction times and conditions .
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized using reagents like Pb(OAc)4 or PhI(OAc)2.
Reduction: Reduction reactions can be performed on the carbonyl groups using hydrogenation or metal-catalyzed reductions.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyethyl group or the amide nitrogen.
Common Reagents and Conditions
Oxidation: Pb(OAc)4, PhI(OAc)2
Reduction: Hydrogen gas with Pd/C catalyst, NaBH4
Substitution: Alkyl halides, sulfonates
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bifuran moiety can lead to the formation of diketone derivatives, while reduction can yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The bifuran moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The hydroxyethyl group may facilitate binding through hydrogen bonding, while the cyclopentanecarboxamide core provides structural stability .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methoxyphenyl)cyclopentanecarboxamide
- N-(4,6-Dimethyl-2-pyridinyl)cyclopentanecarboxamide
- N-(2,3-Dimethylphenyl)cyclopentanecarboxamide
Uniqueness
N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)cyclopentanecarboxamide is unique due to the presence of the bifuran moiety, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying specific biochemical interactions and developing new therapeutic agents.
Properties
IUPAC Name |
N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c18-12(10-17-16(19)11-4-1-2-5-11)13-7-8-15(21-13)14-6-3-9-20-14/h3,6-9,11-12,18H,1-2,4-5,10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAYLAULUXQSQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC(C2=CC=C(O2)C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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